molecular formula C10H19N3 B1149516 (1S, 2S, 5R)-NEOMENTHYL AZIDE CAS No. 107535-12-6

(1S, 2S, 5R)-NEOMENTHYL AZIDE

Cat. No.: B1149516
CAS No.: 107535-12-6
M. Wt: 181.281
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1S, 2S, 5R)-NEOMENTHYL AZIDE” is a derivative of Neomenthol . Neomenthol is a monoterpenoid compound found in the peppermint herb, Mentha piperita . It is generally used as an additive in oral hygiene products and as a flavoring agent in food and beverages .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot biosynthesis of (1R,2S,5R)-(-)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone was developed using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) . This approach allowed each step to be optimized to improve the final production level .


Chemical Reactions Analysis

The chemical reactions involving azides are quite diverse. Azides are highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . Organic azides are especially useful in various types of synthetic conversions .

Mechanism of Action

The mechanism of action of azides in chemical reactions is quite complex. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prototype click reaction that features an enormous rate acceleration compared to the uncatalyzed 1,3-dipolar cycloaddition .

Safety and Hazards

Azides, including organic azides, possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Therefore, azides require precaution during preparation, storage, handling, and disposal .

Future Directions

The future directions in the research and application of azides, including “(1S, 2S, 5R)-NEOMENTHYL AZIDE”, could involve the development of safer and more efficient synthetic methods. For instance, the one-pot biosynthetic method allows easier optimization of each enzymatic step and easier modular combination of reactions to ultimately generate libraries of pure compounds for use in high-throughput screening . This could be a valuable addition to the arsenal of biocatalysis strategies, especially when applied for (semi)-toxic chemical compounds .

Properties

CAS No.

107535-12-6

Molecular Formula

C10H19N3

Molecular Weight

181.281

Synonyms

(1S, 2S, 5R)-NEOMENTHYL AZIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.